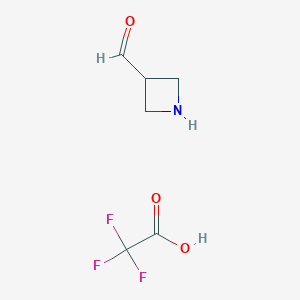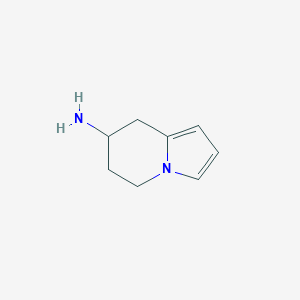
9-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality 9-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochromic Properties and Thermal Stability
Aromatic polyamides with pendant dimethoxy-substituted triphenylamine (TPA) units demonstrate significant thermal stability and electrochromic properties. These compounds, synthesized from specific dicarboxylic acid monomers and aromatic diamines, exhibit amorphous characteristics with good solubility in organic solvents. Their electrochromic performance is highlighted by their ability to undergo reversible oxidation, displaying a stable and continuous cyclic electrochromism even after thousands of switches. This makes them potential candidates for advanced electrochromic devices (Chang & Liou, 2008).
Antiviral Applications
The synthesis of 9-[2-(phosphonomethoxy)alkoxy]purines has shown potent activity against herpesviruses and retroviruses. These compounds represent the first acyclonucleotides to attach an acyclic phosphonic acid-bearing substituent to N-9 of a purine, demonstrating significant potential as antiviral agents (Duckworth et al., 1991).
Anti-Inflammatory and Analgesic Agents
Compounds derived from visnaginone and khellinone have been synthesized with the aim of evaluating their potential as anti-inflammatory and analgesic agents. These compounds, featuring benzodifuran and thiazolopyrimidine structures, displayed significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties, potentially offering new therapeutic options (Abu‐Hashem et al., 2020).
Antimicrobial and Docking Studies
The synthesis of tetrazol-thiophene carboxamides and their subsequent evaluation for antimicrobial properties highlights the potential of these compounds in addressing microbial resistance. Molecular docking studies further elucidate the mechanism of action, providing a foundation for the development of new antimicrobial agents (Talupur et al., 2021).
Enhancement of Polyamide Electrochromic Performance
Incorporation of (carbazol-9-yl)triphenylamine units into aromatic polyamides has been shown to enhance their redox stability and electrochromic performance. These polymers demonstrate improved solubility, thermal stability, and electrochromic properties, marking them as suitable materials for electrochromic devices (Wang & Hsiao, 2014).
properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-4-32-14-8-5-12(6-9-14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)13-7-10-15(30-2)16(11-13)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWLDHVSRFZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2513256.png)


![N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2513260.png)




![4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2513269.png)
![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)

